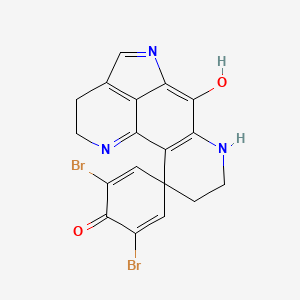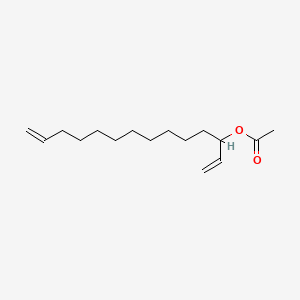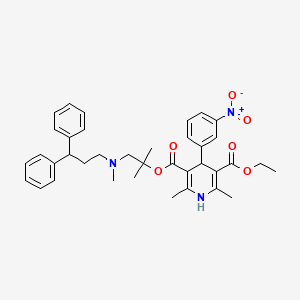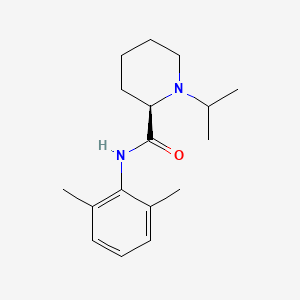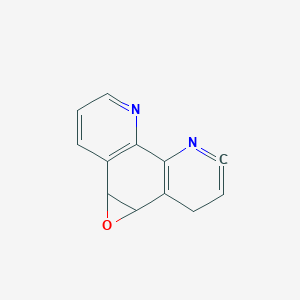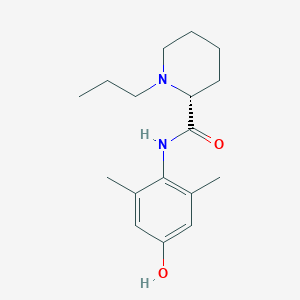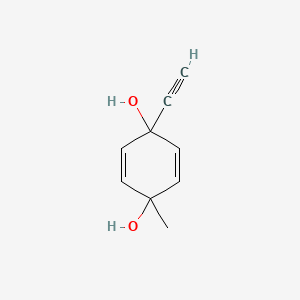
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C6H8O3. It is characterized by the presence of a dioxolane ring and a propynyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of an acid catalyst to form the dioxolane ring . Another method includes the oxidation of propargyl alcohol using hydrogen peroxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include aldehydes, acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and propynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl alcohol: Similar in structure but lacks the dioxolane ring.
1,3-Dioxolane-2-propan-1-ol: Similar but without the propynyl group.
3-Phenylprop-2-yn-1-ol: Contains a phenyl group instead of the dioxolane ring.
Uniqueness
3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol is unique due to the combination of the dioxolane ring and propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H8O3 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H8O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,3-5H2 |
InChI-Schlüssel |
JSDBJDJMJRHUFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


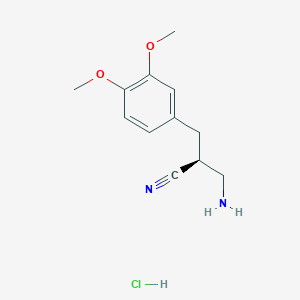
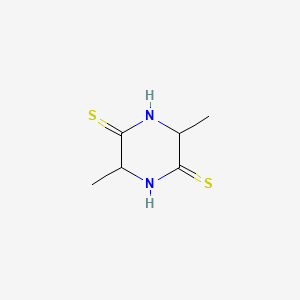
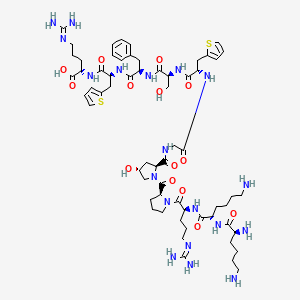
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-ylidene-KappaN4]ethyl]-4H-furo[3,2-b]pyrrolato-KappaN4]boron](/img/structure/B13838503.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
